molecular formula C17H21F3N4O2 B6451536 4-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl}morpholine CAS No. 2549065-43-0

4-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl}morpholine

Cat. No.: B6451536
CAS No.: 2549065-43-0
M. Wt: 370.4 g/mol
InChI Key: FRWZBVDLNYLQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex polyheterocyclic architecture:

  • Substituents:
    • A 5-(trifluoromethyl)pyridin-2-yl group, contributing electron-withdrawing properties and metabolic stability.
    • A morpholine moiety linked via a carbonyl group, enhancing hydrophilicity and solubility.

The trifluoromethylpyridine and morpholine groups are pharmacologically significant, often associated with kinase inhibition and improved pharmacokinetics in drug candidates .

Properties

IUPAC Name

morpholin-4-yl-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N4O2/c18-17(19,20)13-1-2-15(21-9-13)23-10-12-3-4-24(14(12)11-23)16(25)22-5-7-26-8-6-22/h1-2,9,12,14H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWZBVDLNYLQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

Physicochemical Properties

  • Lipophilicity (LogP) :
    • The target compound’s morpholine group reduces LogP compared to triazolothiadiazoles with alkyl/aryl substituents, improving aqueous solubility .
    • Triazolothiadiazoles (e.g., compounds 2a–2s ) exhibit higher LogP due to lipophilic substituents, favoring membrane permeability but limiting solubility .
Triazolothiadiazoles
  • Vasodilatory Activity : Compounds with pyridinyl and trifluoromethyl groups (e.g., 2a–2s ) showed significant vasodilation, attributed to nitric oxide modulation .
  • Antimicrobial Activity : Alkyl/aryl substituents enhance membrane disruption, while electron-withdrawing groups (e.g., trifluoromethyl) improve target binding .
Pyrrolo[1,2-b]pyridazine Derivatives
  • Kinase Inhibition : Structural analogs in EP 4 374 877 A2 demonstrate potent kinase inhibition due to trifluoromethylpyridine and morpholine interactions with ATP-binding pockets .
Target Compound

Metabolic Stability and Toxicity

  • Triazolothiadiazoles : Susceptible to oxidative metabolism due to sulfur atoms, limiting half-life .
  • Target Compound : The trifluoromethyl group and saturated pyrrolopyrrole core may reduce metabolic degradation, enhancing stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.